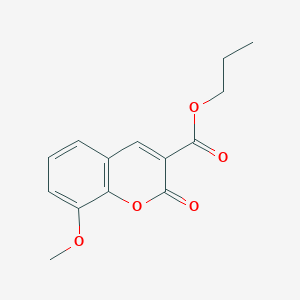

propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a methoxy group at the 8-position and a propyl ester moiety at the 3-position. Coumarins are bicyclic aromatic compounds with a 2H-chromen-2-one core, widely studied for their optical properties, biological activity, and applications in material science.

Properties

IUPAC Name |

propyl 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-7-18-13(15)10-8-9-5-4-6-11(17-2)12(9)19-14(10)16/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDHPONEHUGQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the esterification of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Various substituted coumarins depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Studied for its anti-inflammatory, anticoagulant, and anticancer properties.

Industry: Used in the production of dyes and optical brighteners.

Mechanism of Action

The mechanism of action of propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Coumarin Core

Ethyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate

- Structure : Ethyl ester at the 3-position, methoxy at the 8-position.

- Key Differences : The shorter ethyl chain reduces lipophilicity compared to the propyl ester, which may alter solubility in organic solvents. This compound is described as an experimental molecule, suggesting its use in early-stage pharmacological or material research .

8-Methoxy-2-oxo-2H-chromene-3-carboxamide

- Structure : Carboxamide replaces the ester group.

- No direct melting point data is provided, but amides typically exhibit higher melting points than esters due to stronger intermolecular forces .

8-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

- Structure : Methyl substituent at the 8-position instead of methoxy.

- Key Differences : The methyl group is less electron-withdrawing than methoxy, which could shift UV-Vis absorption maxima due to altered conjugation. The carboxylic acid form (CAS 58734-32-0) has higher aqueous solubility but lower membrane permeability compared to esters .

Functional Group Modifications

6-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid

- Structure : Hydroxy group at the 6-position.

- Key Differences: The hydroxy group increases acidity (pKa ~8–10 for phenolic OH) and enables hydrogen bonding, influencing crystallization behavior. Such derivatives are often explored for antioxidant or metal-chelating properties .

2-Oxo-7-propoxy-2H-chromene-3-carboxylic Acid

Complex Coumarin Derivatives

Methyl 8-Hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate

Comparative Data Table

Research Implications

- Biological Activity : Propyl esters (e.g., propyl paraben derivatives) are often used as preservatives due to their antimicrobial properties . The propyl chain in the target compound may similarly influence bioavailability in drug design.

- Material Science : Methoxy and ester groups in coumarins contribute to fluorescence properties, making them candidates for OLEDs or sensors. Ethyl and propyl esters offer tunable solubility for thin-film processing .

- Synthetic Challenges : Esterification of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid requires careful control to avoid lactone ring opening. Catalytic methods (e.g., acid-catalyzed Fischer esterification) are likely employed .

Biological Activity

Propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, a member of the coumarin family, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure features a chromene core with a propyl ester group, contributing to its unique solubility and reactivity profiles. The general formula is , and it is identified by the CAS number 873857-48-8.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) ranging from 80 to 130 µM for different derivatives of coumarins, including this compound .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies show that it can inhibit the growth of cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves inducing apoptosis and inhibiting cell proliferation pathways .

3. Enzyme Inhibition

this compound acts as an enzyme inhibitor, specifically targeting glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Trypanosoma cruzi, the causative agent of Chagas' disease. This inhibition is crucial as it disrupts the metabolic processes of the parasite .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding: The compound binds to the active sites of enzymes, preventing substrate interaction and catalytic activity.

- Signal Pathway Modulation: It influences signaling pathways related to cell growth and apoptosis, which are critical in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Methyl ester | Moderate antimicrobial |

| Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Ethyl ester | Anticancer activity |

| Butyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Butyl ester | Limited enzyme inhibition |

The propyl ester group in this compound offers a balance between hydrophobicity and hydrophilicity, enhancing its solubility in biological systems compared to its methyl and butyl counterparts.

Study on Anticancer Activity

A notable study investigated the effects of this compound on breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects at concentrations below 100 µM. Apoptotic markers were significantly elevated in treated cells, confirming its potential as an anti-cancer agent .

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited biofilm formation and exhibited bactericidal effects at concentrations as low as 0.25 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for propyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Pechmann condensation using substituted phenols and β-keto esters. Key reagents include concentrated sulfuric acid (catalyst) and propyl acetoacetate. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) enhances yield (≥75%) compared to conventional reflux (6–8 h, ~60% yield) by reducing side reactions . Solvent choice (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants significantly impact purity. Post-synthesis purification via column chromatography (hexane:EtOAc, 3:1) is recommended for isolating the crystalline product .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methoxy proton (δ 3.8–4.0 ppm, singlet) and the chromene carbonyl carbon (δ 160–165 ppm) .

- X-ray crystallography : Resolves crystal packing and confirms the planar chromene core. SHELX software (e.g., SHELXL-2018) is standard for refinement, with R-factor thresholds < 0.05 ensuring accuracy .

- HRMS : Validates molecular weight (theor. 292.26 g/mol; observed [M+H]+ at m/z 293.26) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Anticancer : MTT assay (IC50 against MCF-7 or HepG2 cells) with doxorubicin as a positive control .

- Antimicrobial : Disk diffusion assays (MIC values for S. aureus or E. coli) .

- Anti-inflammatory : COX-2 inhibition ELISA (IC50 comparison with celecoxib) .

Advanced Research Questions

Q. How can reaction mechanisms for side-product formation during synthesis be elucidated?

- Methodological Answer :

- HPLC-MS : Identifies byproducts (e.g., ester hydrolysis derivatives or dimerization products).

- DFT calculations : Models transition states to explain regioselectivity in chromene ring formation. For example, methoxy group orientation at C8 influences electron density at C3, favoring carboxylate esterification .

- Kinetic studies : Varying reaction temperatures (25–100°C) and monitoring intermediates via FT-IR (C=O stretch at 1720 cm⁻¹) .

Q. What strategies address crystallization challenges for X-ray analysis of this compound?

- Methodological Answer :

- Solvent screening : Use mixed solvents (e.g., CHCl3:MeOH) to enhance crystal nucleation. Slow evaporation at 4°C improves lattice stability .

- Hydrogen-bonding analysis : Graph set notation (e.g., R₂²(8) motifs) identifies key intermolecular interactions (C=O⋯H–C) that stabilize the crystal structure .

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in cases of pseudo-merohedral twinning .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) alter bioactivity?

- Methodological Answer :

- SAR studies : Compare propyl 8-methoxy derivative with 8-hydroxy analogs. Methoxy groups enhance lipophilicity (logP +0.5) and membrane permeability, while hydroxy groups improve hydrogen-bonding with target proteins (e.g., EGFR kinase) .

- Molecular docking : AutoDock Vina predicts binding affinity changes (ΔG ±1.5 kcal/mol) when substituents interact with hydrophobic pockets or catalytic residues .

Q. How should contradictory data on its antimicrobial efficacy across studies be reconciled?

- Methodological Answer :

- Standardize protocols : Ensure consistent inoculum size (1×10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v).

- Check stereochemical purity : Chiral HPLC (e.g., Chiralpak AD-H column) confirms no racemization at C3, which may reduce activity .

- Strain-specific factors : Test clinical vs. reference strains (e.g., methicillin-resistant S. aureus vs. ATCC 25923) .

Q. What methodologies optimize solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvent systems : PEG-400:water (1:1) increases solubility to ~2 mg/mL.

- Prodrug design : Replace propyl ester with morpholinoethyl groups to enhance aqueous solubility while maintaining activity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Q. How do stereoelectronic effects of the chromene ring influence reactivity in derivatization reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.